molecular formula C13H32N4 B1677607 N1,N11-Bis(ethyl)norspermine CAS No. 121749-39-1

N1,N11-Bis(ethyl)norspermine

Cat. No. B1677607
M. Wt: 244.42 g/mol
InChI Key: UMJJGDUYVQCBMC-UHFFFAOYSA-N
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Description

N1,N11-Bis(ethyl)norspermine (DENSPM) is a synthetic bis-ethyl analogue of spermine with potential antineoplastic activity . It disrupts polyamine pool homeostasis by modulating the activities of the biosynthetic enzymes, ornithine decarboxylase (ODC), and S-adenosylmethionine decarboxylase (AdoMetDC) . This agent also reduces polyamine concentrations through the induction of the catabolic enzyme spermidine/spermine N1-acetyltransferase 1 (SSAT) .


Synthesis Analysis

The synthesis of N1,N11-Bis(ethyl)norspermine involves the modulation of the activities of the biosynthetic enzymes, ornithine decarboxylase (ODC), and S-adenosylmethionine decarboxylase (AdoMetDC) . It also involves the induction of the catabolic enzyme spermidine/spermine N1-acetyltransferase 1 (SSAT) .


Molecular Structure Analysis

The molecular formula of N1,N11-Bis(ethyl)norspermine is C13H32N4 . The IUPAC name is N-ethyl-N’-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine .


Chemical Reactions Analysis

N1,N11-Bis(ethyl)norspermine disrupts polyamine pool homeostasis by modulating the activities of the biosynthetic enzymes, ornithine decarboxylase (ODC), and S-adenosylmethionine decarboxylase (AdoMetDC) . It also reduces polyamine concentrations through the induction of the catabolic enzyme spermidine/spermine N1-acetyltransferase 1 (SSAT) .


Physical And Chemical Properties Analysis

The molecular weight of N1,N11-Bis(ethyl)norspermine is 244.42 g/mol . The InChI is InChI=1S/C13H32N4/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2/h14-17H,3-13H2,1-2H3 .

Future Directions

Future research could focus on the potential antineoplastic activity of N1,N11-Bis(ethyl)norspermine. Its ability to disrupt polyamine pool homeostasis and reduce polyamine concentrations suggests it may have potential as a cancer treatment .

properties

IUPAC Name

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H32N4/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2/h14-17H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJJGDUYVQCBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCCCNCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H32N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923952
Record name N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N11-Bis(ethyl)norspermine

CAS RN

121749-39-1
Record name N1,N11-Diethylnorspermine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121749-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(1),N(11)-Diethylnorspermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121749391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1,N11-Diethylnorspermine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06445
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYLNORSPERMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLI827Z1ST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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